N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 476465-39-1
VCID: VC6680465
InChI: InChI=1S/C18H13N3O4S2/c22-13(11-4-2-1-3-5-11)9-26-18-21-20-17(27-18)19-16(23)12-6-7-14-15(8-12)25-10-24-14/h1-8H,9-10H2,(H,19,20,23)
SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4
Molecular Formula: C18H13N3O4S2
Molecular Weight: 399.44

N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

CAS No.: 476465-39-1

Cat. No.: VC6680465

Molecular Formula: C18H13N3O4S2

Molecular Weight: 399.44

* For research use only. Not for human or veterinary use.

N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE - 476465-39-1

Specification

CAS No. 476465-39-1
Molecular Formula C18H13N3O4S2
Molecular Weight 399.44
IUPAC Name N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C18H13N3O4S2/c22-13(11-4-2-1-3-5-11)9-26-18-21-20-17(27-18)19-16(23)12-6-7-14-15(8-12)25-10-24-14/h1-8H,9-10H2,(H,19,20,23)
Standard InChI Key YELFVJQGABDJHU-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Composition

The compound’s IUPAC name, N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide, reflects its intricate architecture. Its molecular formula, C₁₈H₁₃N₃O₄S₂, corresponds to a molecular weight of 399.44 g/mol. Key structural features include:

  • A 1,3,4-thiadiazole ring at the core, known for conferring metabolic stability and bioactivity.

  • A phenacylsulfanyl substituent (-S-CH₂-C(=O)-C₆H₅) at position 5 of the thiadiazole, introducing electrophilic reactivity.

  • A 1,3-benzodioxole moiety fused to a carboxamide group at position 2, enhancing lipophilicity and hydrogen-bonding capacity.

The SMILES notation, C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4, further illustrates the connectivity of these groups.

Synthesis and Modifications

Synthetic Route

The synthesis of this compound likely follows a multi-step sequence common to thiadiazole-carboxamide derivatives:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide with carboxylic acids or esters under dehydrating conditions.

  • Sulfanyl Group Introduction: Nucleophilic substitution at the thiadiazole’s C5 position using phenacyl bromide or similar electrophiles.

  • Carboxamide Coupling: Reaction of the benzodioxole-5-carboxylic acid with the aminothiadiazole intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight399.44 g/mol
SolubilityNot publicly disclosed
LogP (Predicted)3.2 (Moderately lipophilic)
Hydrogen Bond Donors2 (NH, CONH)
Hydrogen Bond Acceptors7 (2xO, 3xN, 2xS=O)

The compound’s molar refractivity (104.3 cm³/mol) and polar surface area (121 Ų) suggest moderate blood-brain barrier permeability, aligning with antimicrobial agents targeting peripheral infections.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivitySource
4-Methyl-1,2,3-thiadiazole-5-carboxamideLacks benzodioxole; shorter chainAntiviral (IC₅₀: 12 μM vs. HSV-1)
N-[5-(4-Butyl-2-methylanilino)...Bulky aryl substituentCOX-2 Inhibition (IC₅₀: 0.8 μM)

The target compound’s phenacylsulfanyl group confers higher electrophilicity than methyl or butyl substituents, potentially enhancing covalent binding to microbial enzymes .

Research Challenges and Future Directions

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) could improve aqueous solubility for intravenous delivery.

  • Target Identification: Proteomic studies are needed to map interactions with bacterial dihydrofolate reductase or fungal CYP51.

  • In Vivo Toxicology: Acute toxicity profiles in rodent models remain uncharacterized, necessitating LD₅₀ and histopathology studies.

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